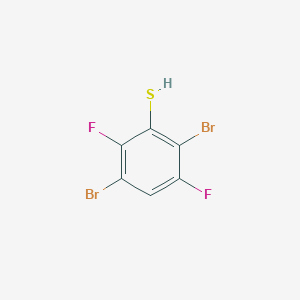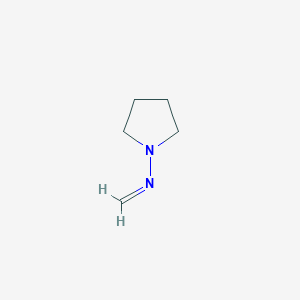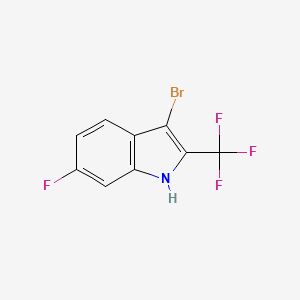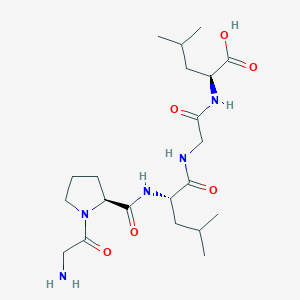
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include:
Peptide Coupling Reactions: Utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect functional groups during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to handle the complex sequence of reactions. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to achieve the desired purity and stereochemistry.
化学反应分析
Types of Reactions
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.
相似化合物的比较
Similar Compounds
(S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)-4-methylpentanoic acid: A closely related compound with a similar structure but different stereochemistry.
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-ethylpentanoic acid: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C21H37N5O6 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H37N5O6/c1-12(2)8-14(25-20(30)16-6-5-7-26(16)18(28)10-22)19(29)23-11-17(27)24-15(21(31)32)9-13(3)4/h12-16H,5-11,22H2,1-4H3,(H,23,29)(H,24,27)(H,25,30)(H,31,32)/t14-,15-,16-/m0/s1 |
InChI 键 |
GAQRHWBIXIGXIF-JYJNAYRXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


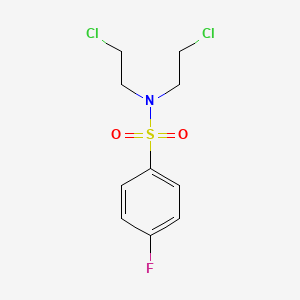
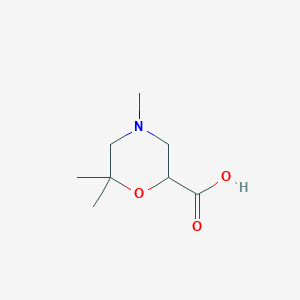
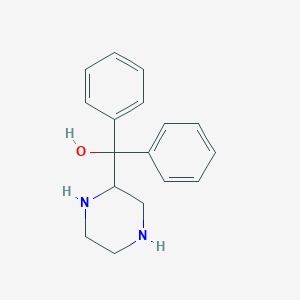
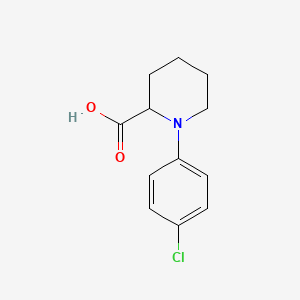
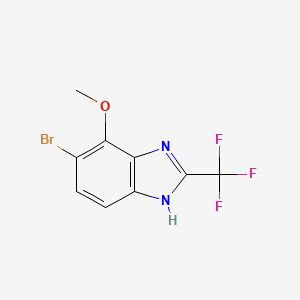

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
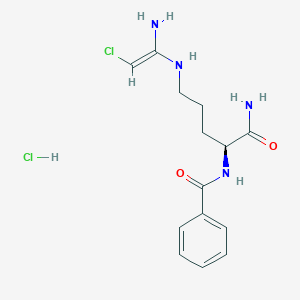
![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
